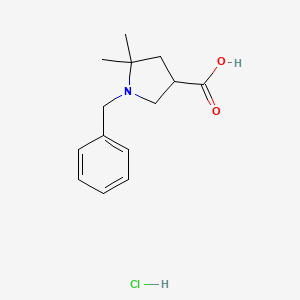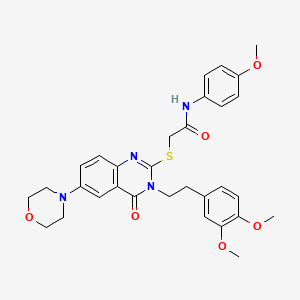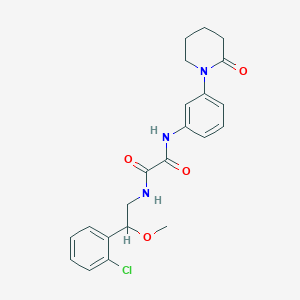![molecular formula C11H16N2O2 B2514915 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one CAS No. 2179723-84-1](/img/structure/B2514915.png)
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, also known as PD-404,182, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In particular, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair. This inhibition could explain the antitumor and antiviral properties of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one.
Biochemical and Physiological Effects:
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can induce apoptosis, or programmed cell death, in cancer cells. 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one also has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one is that its mechanism of action is not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one. One area of research could focus on further elucidating the mechanism of action of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one, which could lead to the development of more targeted therapies for various diseases. Another area of research could focus on optimizing the synthesis method of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one to increase its yield and purity. Additionally, more studies could be conducted to explore the potential applications of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one in agriculture and other fields.
Métodos De Síntesis
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process starting with the reaction of 2,3-diaminobutane with ethyl acrylate. This is followed by a series of reactions including cyclization, oxidation, and reduction to yield the final product. The synthesis of 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have antitumor and antiviral properties. In neuroscience, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one has been shown to have herbicidal properties and could be used as a natural alternative to traditional herbicides.
Propiedades
IUPAC Name |
7-prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(15)13-5-3-4-11(8-13)6-9(14)12-7-11/h2H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPJWMRQCMTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)